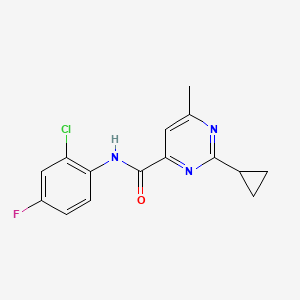
Aza-12-crown-4 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aza-12-crown-4 is a crown ether generally used as a ligand in coordination chemistry . It is also known as lithium ionophore because of its strong chelating property specific to lithium cation .
Synthesis Analysis
Aza-12-crown-4 can be synthesized via Buchwald–Hartwig amination . Naphthalene functionalized with 1-aza-12-crown-4 was synthesized via one step from commercially available 1-bromonaphthalene .Molecular Structure Analysis
The X-ray crystallographic analysis of benzoaza-12-crown-4 hydrochloride crystals has been performed . The space group is P1, with a = 7.7497(4) Å, b = 9.2224(5) Å, c = 10.2395(5) Å, α = 99.3965(10)°, β = 101.8387(11)°, γ = 112.6470(10)°, V = 636,81(6) Å^3, Z = 2, ρ_calc = 1.355 g/cm^3 . The conformation of the 12-membered ring of the molecule is determined .Chemical Reactions Analysis
Upon the addition of lithium ions, compound 1 displayed a clear isosbestic point in the absorption spectra and a new peak in the fluorescence spectra .Physical And Chemical Properties Analysis
The empirical formula of Aza-12-crown-4 is C8H17NO3 and its molecular weight is 175.23 .科学的研究の応用
- Compound : Aza-12-crown-4 (1) was synthesized by functionalizing naphthalene through Buchwald–Hartwig amination .
- Design Insights : The nitrogen lone pair electrons in 1 are delocalized yet available for lithium binding, unlike structurally similar compounds .
- Self-Condensation : A well-defined PNN-Ru catalyst self-condenses 2-aminobenzyl alcohol to form aza-crown compounds, including aza-12-crown-3, aza-16-crown-4, and aza-20-crown-5 .
Lithium Sensors
Aza-Crown Compounds
Chemosensor for Lithium Ions
作用機序
Target of Action
The primary target of Aza-12-crown-4 hydrochloride is lithium ions . This compound has been synthesized and used as a sensor for detecting lithium ions in an organic solvent . The Aza-12-crown-4 moiety in the compound binds to lithium ions selectively over larger monovalent cations such as Cs+, Na+, and K+ .
Mode of Action
The Aza-12-crown-4 hydrochloride interacts with its target, lithium ions, through changes in absorbance and fluorescence . Upon the addition of lithium ions, the compound displays a clear isosbestic point in the absorption spectra and a new peak in the fluorescence spectra . This indicates that the compound binds to lithium ions, causing these observable changes .
Biochemical Pathways
The exact biochemical pathways affected by Aza-12-crown-4 hydrochloride It is known that the compound can alter normal neutrophil calcium flux . Several compounds, including Aza-12-crown-4 hydrochloride, have been shown to increase intracellular calcium in human neutrophils . This suggests that the compound could affect calcium-related biochemical pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Aza-12-crown-4 hydrochloride The compound’s ability to bind lithium ions suggests that it may have a role in modulating the bioavailability of lithium in the body .
Result of Action
The molecular and cellular effects of Aza-12-crown-4 hydrochloride ’s action primarily involve changes in intracellular calcium levels . The compound has been shown to increase intracellular calcium in human neutrophils . This could potentially affect various cellular processes that are regulated by calcium levels.
Action Environment
The action of Aza-12-crown-4 hydrochloride can be influenced by environmental factors. For instance, the compound’s ability to detect lithium ions is demonstrated in an organic solvent . This suggests that the solvent environment could influence the compound’s action, efficacy, and stability.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
将来の方向性
The work on Aza-12-crown-4 elucidates the key design parameters for future lithium sensors . Lithium detection is of great significance in many applications . Lithium-sensing compounds with high selectivity are scarce and, if any, complicated to synthesize . Therefore, the development of structurally simple lithium sensors like Aza-12-crown-4, which can detect lithium ions in an organic solvent through changes in absorbance and fluorescence, is a promising direction .
特性
IUPAC Name |
1,4,7-trioxa-10-azacyclododecane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-3-10-5-7-12-8-6-11-4-2-9-1;/h9H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJMGELJSODICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aza-12-crown-4 hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

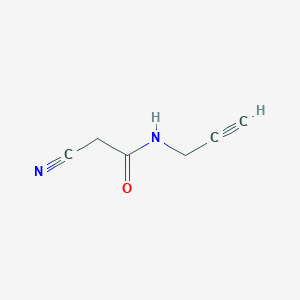
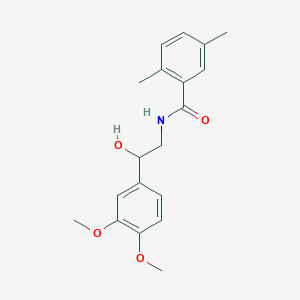

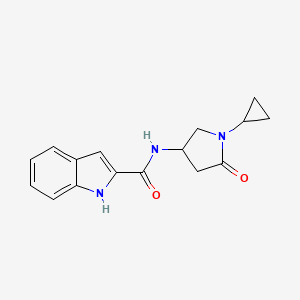
![3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2681940.png)

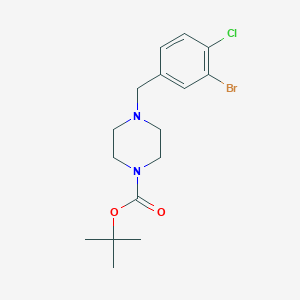
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2681944.png)
![ethyl {N-[(4-methylphenyl)methyl]carbamoyl}formate](/img/structure/B2681947.png)
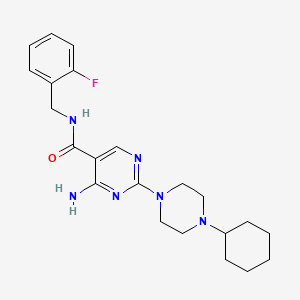
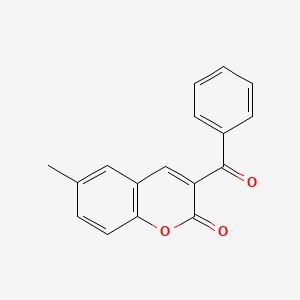
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)
